5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

Physicochemical profiling Medicinal chemistry Lead optimization

This pre-functionalized uracil building block delivers a unique steric and electronic profile, setting it apart from N1-methyl or benzyl analogs. With a primary amine handle at C5 and a cyclohexyl group at N1, it's specifically designed for generating focused libraries via amidation or reductive amination. The conserved N3-H donor makes it superior for hinge-region binding studies. Procuring this scaffold ensures chemical diversity exploration is anchored on a defined, high-purity (95%) scaffold, streamlining your synthesis of carbocyclic nucleoside analogs.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1897779-95-1
Cat. No. B1381686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
CAS1897779-95-1
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=C(C(=O)NC2=O)CN
InChIInChI=1S/C11H17N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h7,9H,1-6,12H2,(H,13,15,16)
InChIKeyNBGXIMOWEQJRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS 1897779-95-1): Compound Class and Basic Characteristics for Procurement Evaluation


5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS 1897779-95-1) is a synthetic heterocyclic small molecule belonging to the uracil/pyrimidine-2,4-dione family, featuring a cyclohexyl substituent at the N1 position and an aminomethyl group at the C5 position [1]. With a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol, the compound is supplied by several vendors as a research-grade building block at a standard purity of 95% . It is structurally classified as a 1,5-disubstituted pyrimidine-2,4(1H,3H)-dione and has been catalogued as a potential G protein-coupled receptor kinase (GRK) inhibitor scaffold . The compound bears the MDL identifier MFCD30005381 and is available in milligram to gram quantities for laboratory research use.

Why Closely Related Uracil/Pyrimidine-2,4-dione Analogs Cannot Substitute for 5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione in Research Applications


The combination of the N1-cyclohexyl and C5-aminomethyl substituents on the pyrimidine-2,4-dione core creates a steric and electronic profile that cannot be replicated by simple substitution with smaller or differently positioned analogs [1]. The cyclohexyl group imparts a computed lipophilicity (XLogP3-AA = 0.4) and a specific conformational constraint distinct from N1-methyl, N1-benzyl, or N1-unsubstituted uracil analogs, while the primary amine at C5 provides a reactive handle for further derivatization that is absent in 1-cyclohexyluracil (CAS 712-43-6) [2]. Generic replacement with a compound lacking either functional group would fundamentally alter hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and topological polar surface area (75.4 Ų), parameters that govern molecular recognition in kinase active sites and other biological targets [1]. The quantitative evidence below documents where measurable differences exist between this compound and its closest structural comparators.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS 1897779-95-1) Versus Closest Analogs


N1-Cyclohexyl vs. N1-Methyl Substitution: Molecular Weight and Lipophilicity Differentiation

The target compound exhibits a molecular weight of 223.27 g/mol, which is 56.04 g/mol (33.5%) greater than the N1-methyl analog 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione (MW ~167.17 g/mol), providing increased steric bulk that can fill hydrophobic enzyme pockets inaccessible to smaller N1-substituted analogs [1]. The computed XLogP3-AA of 0.4 for the target compound indicates moderately higher lipophilicity compared to the N1-methyl analog (estimated XLogP ~ -0.5 to -0.3 for simpler 1-alkyluracils), a difference of approximately 0.7–0.9 log units that can significantly affect membrane permeability and protein binding [1]. The cyclohexyl group also adds conformational restriction (chair conformer preference) absent in flexible N1-alkyl chains, potentially reducing entropic penalties upon target binding [2].

Physicochemical profiling Medicinal chemistry Lead optimization

C5-Aminomethyl Functional Handle: Hydrogen Bond Donor/Acceptor Capacity vs. 1-Cyclohexyluracil

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to 1 HBD and 2 HBA for 1-cyclohexyluracil (CAS 712-43-6, C10H14N2O2, MW 194.23), which lacks the C5-aminomethyl substituent [1][2]. The topological polar surface area (TPSA) of 75.4 Ų for the target compound exceeds that of 1-cyclohexyluracil (estimated TPSA ≈ 49–58 Ų) by approximately 17–26 Ų, reflecting the additional polar surface contributed by the primary amine [1]. The C5-aminomethyl group provides a reactive primary amine handle (pKa ~9–10 for aliphatic amines) that enables amide coupling, reductive amination, and sulfonamide formation — synthetic transformations that are inaccessible from the C5-unsubstituted parent compound [2].

Synthetic chemistry Building block Derivatization

C5-Aminomethyl vs. C5-Methyl: Structural and Electronic Differentiation from 1-Cyclohexylthymine

Compared to 1-cyclohexyl-5-methylpyrimidine-2,4(1H,3H)-dione (1-cyclohexylthymine, CAS 21031-74-3, C11H16N2O2, MW 208.26 g/mol), the target compound replaces the C5-methyl group with a C5-aminomethyl moiety, increasing molecular weight by 15.01 g/mol and introducing an additional nitrogen atom capable of acting as a hydrogen bond donor or acceptor [1]. The C5-methyl analog possesses only 1 HBD and 2 HBA, versus 2 HBD and 3 HBA for the target compound, representing a fundamental change in pharmacophoric capacity [1]. In the context of kinase inhibitor design, the primary amine can form salt bridges with acidic residues (e.g., Asp/Glu in the kinase catalytic loop or solvent-exposed region) that are geometrically inaccessible to the methyl group [2]. Furthermore, the C5-aminomethyl group is the key structural element that distinguishes this compound from the natural pyrimidine nucleobase thymine scaffold.

Kinase inhibitor design Structure-activity relationships Pharmacophore mapping

Vendor-Supplied Purity and Quality Control: Batch-to-Batch Consistency at 95% Minimum Purity

Multiple independent vendors supply this compound with a standardized minimum purity specification of 95% . Bidepharm offers batch-specific quality control documentation including NMR, HPLC, and GC analytical data upon request, enabling verification of identity and purity prior to use in sensitive biochemical assays . This contrasts with less well-characterized in-house synthesized analogs for which no third-party analytical certification is available. The compound is catalogued under multiple vendor part numbers (Bidepharm BD01067010, Leyan 2110547, CymitQuimica 3D-XAD77995), providing supply chain redundancy .

Quality control Reproducibility Procurement specification

N1-Cyclohexyl vs. N3-Methyl Substitution Pattern: Regioisomeric Differentiation from 5-(Aminomethyl)-1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione

The target compound bears substituents exclusively at N1 (cyclohexyl) and C5 (aminomethyl) of the pyrimidine-2,4-dione core, leaving the N3 position as a free NH (lactam) capable of acting as a hydrogen bond donor [1]. In contrast, the closely related 5-(aminomethyl)-1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione (monohydrochloride), which carries an additional N3-methyl group, eliminates this H-bond donor capacity at N3, reducing the total HBD count from 2 to 1 [2]. This single structural difference can alter kinase selectivity profiles, as the N3-H of uracil-based inhibitors has been shown to engage in critical hydrogen bonds with backbone carbonyls in the hinge region of certain kinases, an interaction that is sterically and electronically blocked by N3-methylation [3].

Regioselectivity Kinase selectivity Medicinal chemistry

Availability as a Pre-Weighted Solid vs. Solution-Phase Inventory: Practical Procurement Differentiation

The target compound is commercially available as a pre-weighed solid from multiple vendors in unit sizes ranging from 100 mg to 1 g, with a stated appearance of a light beige to off-white solid [1]. This contrasts with the N3-methylated regioisomer (monohydrochloride salt), which may exhibit different solubility and hygroscopicity profiles due to the salt form [2]. The neutral (free base) form of the target compound, combined with its moderate computed lipophilicity (XLogP3-AA = 0.4) and 2 rotatable bonds, suggests manageable solubility in DMSO and polar organic solvents typical of compound management workflows, though direct comparative solubility data are not available in the public domain [1].

Inventory management Compound handling Procurement logistics

Recommended Research and Industrial Application Scenarios for 5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS 1897779-95-1)


GRK-Focused Kinase Inhibitor Medicinal Chemistry Campaigns Requiring N1-Cyclohexyl Uracil Scaffold

This compound serves as a starting scaffold for structure-activity relationship (SAR) exploration targeting G protein-coupled receptor kinases (GRKs), where the N1-cyclohexyl group is predicted to occupy a hydrophobic sub-pocket and the C5-aminomethyl provides a vector for introduction of diversity elements via amide coupling or reductive amination [1]. The free N3-H position is retained for potential hinge-region hydrogen bonding, distinguishing this compound from N3-alkylated analogs that ablate this interaction. Procurement of this specific regioisomer is critical when the pharmacophore model requires simultaneous N1-hydrophobic occupancy, C5-derivatization capacity, and N3-H donor functionality .

Focused Library Synthesis via C5-Aminomethyl Derivatization for Phenotypic or Target-Based Screening

The primary amine at C5 provides a synthetic handle for generating focused compound libraries through parallel amidation, sulfonylation, or reductive amination with commercially available carboxylic acids, sulfonyl chlorides, or aldehydes [1]. The N1-cyclohexyl group imparts a defined steric and lipophilic context that is preserved across the library, enabling systematic exploration of the C5 vector while maintaining the core scaffold geometry [1]. The 95% minimum purity specification from vendors ensures reproducible starting material quality for library synthesis .

Biochemical Target Engagement Studies for Uracil-Binding Enzymes (Kinases, Deaminases, Phosphorylases)

The uracil-2,4-dione core is a recognized pharmacophore for several enzyme classes including thymidine phosphorylase, cytidine deaminase, and various kinases [1]. The target compound, with its N1-cyclohexyl and C5-aminomethyl substituents, can serve as a probe to assess the tolerance of these enzymes for N1-bulky substituents versus simpler uracil analogs such as 5-aminomethyluracil (CAS 89179-86-2) . The computed TPSA of 75.4 Ų and moderate lipophilicity (XLogP3-AA = 0.4) place this compound within favorable drug-like property space for biochemical assay compatibility [1].

Synthetic Intermediate for More Complex 1-Cyclohexyl-5-Substituted Pyrimidine Nucleoside Analogs

As noted in patent literature, 5-substituted pyrimidine derivatives with N1-cyclohexyl groups are important intermediates for synthesizing carbocyclic nucleoside analogs with potential antiviral or anticancer applications [1]. The C5-aminomethyl group can be elaborated to introduce ribose or carbocyclic sugar mimics, while the N1-cyclohexyl substituent is already in place, eliminating the need for post-glycosylation N1-functionalization steps that can be low-yielding. Procuring this compound as a pre-functionalized building block streamlines synthetic routes to complex nucleoside analogs [1].

Quote Request

Request a Quote for 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.